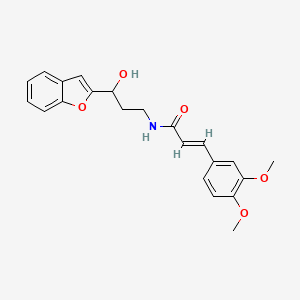
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.428 g/mol
- IUPAC Name : (E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
The compound features a benzofuran moiety, which is known for various biological activities, including antioxidant and anti-inflammatory properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can enhance serotonergic activity, potentially benefiting conditions like depression and neurodegenerative diseases .
- Antioxidant Properties : The benzofuran structure contributes to antioxidant activity, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory markers, indicating potential use in treating inflammatory diseases .
Antidepressant Activity
A study highlighted the compound's potential as a safer therapeutic agent against depression by demonstrating its ability to inhibit MAO-B selectively. This selectivity is crucial as it may lead to fewer side effects compared to non-selective MAO inhibitors .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The results indicated significant free radical scavenging activity, which could be beneficial in preventing cellular damage associated with oxidative stress.
Anti-inflammatory Activity
In vitro studies showed that the compound could significantly lower pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in managing chronic inflammatory conditions .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-9-7-15(13-21(19)27-2)8-10-22(25)23-12-11-17(24)20-14-16-5-3-4-6-18(16)28-20/h3-10,13-14,17,24H,11-12H2,1-2H3,(H,23,25)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJGAVOGYGELRP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC3=CC=CC=C3O2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













